N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide, also known as CORM-A1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CORM-A1 is a carbon monoxide releasing molecule that can be used in the treatment of various diseases.
Wirkmechanismus
N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide releases carbon monoxide when it comes into contact with biological tissues. Carbon monoxide then binds to heme-containing proteins, such as hemoglobin and cytochrome c oxidase, and modulates their activity. This leads to various physiological effects, such as vasodilation, anti-inflammatory effects, and anti-apoptotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In vivo studies have shown that this compound can reduce inflammation, protect against ischemia-reperfusion injury, and inhibit tumor growth. This compound has also been shown to have anti-apoptotic effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide is its ability to release carbon monoxide in a controlled manner. This allows researchers to study the effects of carbon monoxide in a more precise manner. However, one of the limitations of this compound is its potential toxicity. High concentrations of this compound can lead to cell death and tissue damage.
Zukünftige Richtungen
There are several future directions for the study of N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide. One area of research is the development of new carbon monoxide releasing molecules with improved properties, such as increased stability and reduced toxicity. Another area of research is the application of this compound in the treatment of other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, this compound is a promising compound with potential applications in various fields. Its ability to release carbon monoxide in a controlled manner makes it a valuable tool for researchers studying the effects of carbon monoxide in biological systems. Further studies are needed to fully understand the properties and potential applications of this compound.
Synthesemethoden
N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide can be synthesized by reacting 3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide with cyclooctyl isocyanate. The reaction is carried out in a solvent mixture of dichloromethane and methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, this compound has shown promising results in the treatment of various diseases, including inflammation, ischemia-reperfusion injury, and cancer. In biology, this compound has been used as a tool to study the role of carbon monoxide in various physiological processes. In chemistry, this compound has been used as a model compound to study the properties of carbon monoxide releasing molecules.
Eigenschaften
IUPAC Name |
N-[(E)-[4-(cyclooctylamino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-15(13-20(25)22-16-9-7-5-4-6-8-10-16)23-24-21(26)18-12-11-17(27-2)14-19(18)28-3/h11-12,14,16H,4-10,13H2,1-3H3,(H,22,25)(H,24,26)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGYVNYRXIORBX-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.